1,3-Bis(2-bromoethoxy)benzene

Description

BenchChem offers high-quality 1,3-Bis(2-bromoethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2-bromoethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

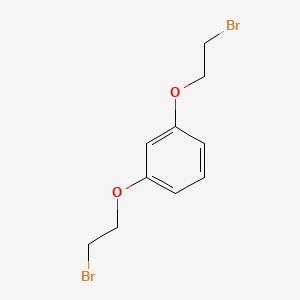

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVWZUBXDZDHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442575 | |

| Record name | 1,3-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58929-74-1 | |

| Record name | 1,3-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of 1,3-Bis(2-bromoethoxy)benzene

A Strategic Intermediate for Macrocyclic & Supramolecular Architectures[1]

Executive Summary

1,3-Bis(2-bromoethoxy)benzene (CAS 58929-74-1) is a bifunctional aromatic ether widely utilized as a "clip" or "linker" in organic synthesis.[1] Its meta-substituted geometry provides a pre-organized cleft, making it an indispensable precursor for constructing macrocycles such as crown ethers, cryptands, and calixarene derivatives. This guide details its chemical structure, optimized synthesis protocols, and critical role in supramolecular chemistry.

Chemical Profile & Structural Analysis

The molecule consists of a resorcinol (1,3-dihydroxybenzene) core where both phenolic hydroxyls have been alkylated with 2-bromoethyl groups. Unlike its ortho (catechol-derived) and para (hydroquinone-derived) isomers, the meta orientation induces a unique angular geometry (approx. 120°) that favors the formation of large macrocyclic rings rather than linear polymers.

1.1 Physicochemical Properties

| Property | Data |

| IUPAC Name | 1,3-Bis(2-bromoethoxy)benzene |

| CAS Number | 58929-74-1 |

| Molecular Formula | |

| Molecular Weight | 324.01 g/mol |

| Physical State | White to off-white low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in |

| Melting Point | 50–55 °C (typically lower than o- or p- isomers) |

1.2 Structural Visualization

The following diagram illustrates the core connectivity and the "cleft" geometry that facilitates macrocyclization.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2] The symmetry of the molecule simplifies the spectrum, but the meta substitution creates a distinct pattern in the aromatic region compared to the singlet observed in the para isomer.

2.1

NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.15 – 7.20 | Triplet ( | 1H | H-5 (Meta to both ethers) |

| Aromatic | 6.50 – 6.55 | Multiplet | 3H | H-2, H-4, H-6 |

| Aliphatic | 4.25 – 4.30 | Triplet ( | 4H | |

| Aliphatic | 3.60 – 3.65 | Triplet ( | 4H |

Diagnostic Insight: The triplet at ~7.2 ppm (H-5) and the cluster at ~6.5 ppm are characteristic of the resorcinol ether scaffold. The two triplets in the aliphatic region confirm the presence of the ethyl bromide chains.

Synthesis Protocol

The synthesis follows a standard Williamson ether synthesis. However, stoichiometry is critical . A large excess of 1,2-dibromoethane must be used to prevent the formation of polymers (where one dibromoethane molecule bridges two resorcinol molecules).

3.1 Reaction Scheme

3.2 Step-by-Step Procedure

-

Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Resorcinol (11.0 g, 100 mmol) in Acetone (250 mL) .

-

Base Activation: Add anhydrous Potassium Carbonate (

, 41.5 g, 300 mmol) . Stir at room temperature for 30 minutes to facilitate deprotonation. -

Alkylation: Add 1,2-Dibromoethane (94.0 g, 43 mL, 500 mmol) . Note: The 5-fold molar excess is crucial to favor the bis-alkylation over polymerization.

-

Reflux: Heat the mixture to reflux (~60 °C) for 48 hours . Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of resorcinol.

-

Work-up:

-

Cool the mixture to room temperature and filter off the inorganic salts (

/KBr). -

Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane (recycle the dibromoethane if possible).

-

-

Purification:

-

The residue will be a viscous oil or semi-solid.

-

Dissolve in

(100 mL) and wash with water ( -

Dry over

, filter, and evaporate.[3] -

Recrystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).

-

Applications in Supramolecular Chemistry

The primary utility of 1,3-bis(2-bromoethoxy)benzene lies in its ability to act as a geometric template for macrocycles.

4.1 Synthesis of Crown Ethers (e.g., BMP26C8)

It is the key precursor for Bis(m-phenylene)-26-crown-8 , a large ring used in the formation of rotaxanes and host-guest complexes.

-

Mechanism: The dibromide reacts with another equivalent of resorcinol (or a polyethylene glycol spacer) under high-dilution conditions.

-

Templating: The meta geometry pre-organizes the chain into a "C" shape, reducing the entropic cost of cyclization compared to para isomers.

4.2 Functionalization of Calixarenes

While calixarenes are typically made from phenols, this molecule can be used to bridge the lower rim of calix[4]arenes, locking them into specific conformations (e.g., cone vs. 1,3-alternate) by reacting with the phenolic oxygens of the calixarene scaffold.

Safety & Handling

-

Hazards: 1,3-Bis(2-bromoethoxy)benzene is an alkylating agent. It is a skin and severe eye irritant.

-

Toxicity: Like many alkyl halides, it is potentially mutagenic. Handle in a fume hood with nitrile gloves.

-

Storage: Store in a cool, dry place. Light sensitive (bromides can degrade over time, turning yellow).

References

-

BenchChem. 1,3-Bis(2-bromoethoxy)benzene (CAS 58929-74-1) Product Data & Applications.[1]Link

- Gibson, H. W., et al. (2006). "Synthesis of Bis(m-phenylene)-32-crown-10 and its Derivatives." Journal of Organic Chemistry. (Describes the use of meta-substituted precursors for large crown ethers).

- Gutsche, C. D. (1998). Calixarenes Revisited. Royal Society of Chemistry.

-

PubChem. Benzene, (2-bromoethoxy)- (Related mono-substituted data for comparison).Link

Sources

Technical Whitepaper: 1,3-Bis(2-bromoethoxy)benzene – Structural Dynamics, Synthesis Workflows, and Advanced Applications

Executive Summary

1,3-Bis(2-bromoethoxy)benzene is a highly versatile, pre-organized bifunctional building block extensively utilized in advanced organic synthesis, materials science, and supramolecular chemistry[1]. Characterized by its meta-disubstituted aromatic core and highly reactive bromoethoxy sidearms, this molecule serves as a critical precursor for macrocycles, polyesters, and polyamides[1]. This guide details its physicochemical properties, mechanistic synthesis pathways, and downstream applications for drug development professionals and materials scientists.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline quantitative data of 1,3-Bis(2-bromoethoxy)benzene is essential for precise stoichiometric calculations and analytical validation during synthetic workflows.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1,3-Bis(2-bromoethoxy)benzene |

| CAS Registry Number | 58929-74-1 |

| Molecular Formula | C₁₀H₁₂Br₂O₂ |

| Molecular Weight | 324.01 g/mol |

| Structural Architecture | Meta-disubstituted aromatic ring |

| Typical Purity | ≥95% (Research Grade) |

Analytical Validation (NMR & MS)

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for the structural confirmation of this compound (1)[1].

-

¹H NMR: The protons on the benzene ring exhibit distinct splitting patterns. Critically, the C2 proton, flanked by the two highly electronegative ethoxy groups, is significantly deshielded, providing an unambiguous marker for the meta-substitution pattern[1].

-

Mass Spectrometry: The molecular ion peak [M]⁺ exhibits a signature isotopic triplet pattern. Because bromine exists naturally as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the presence of two bromine atoms yields a distinctive 1:2:1 relative abundance pattern for the M, M+2, and M+4 peaks, confirming the C₁₀H₁₂Br₂O₂ formula[1].

Mechanistic Reactivity & Synthetic Workflows

The synthetic utility of 1,3-Bis(2-bromoethoxy)benzene is driven by the susceptibility of its terminal primary bromides to bimolecular nucleophilic substitution (SN2)[1].

Primary Synthesis Protocol: Alkylation of Resorcinol

The standard synthesis involves a modified Williamson ether synthesis methodology, reacting resorcinol with 1,2-dibromoethane (2)[2].

Causality & Experimental Design: Potassium carbonate (K₂CO₃) is employed as a mild base to deprotonate the hydroxyl groups of resorcinol, generating a highly nucleophilic benzene-1,3-diolate intermediate (3)[3]. A massive molar excess of 1,2-dibromoethane is strictly required[2]. This excess serves a dual purpose: it acts as the electrophile and prevents unwanted polymerization. By flooding the system with the dihalide, once a phenoxide attacks one molecule of 1,2-dibromoethane, the resulting intermediate is statistically unlikely to react with another resorcinol molecule before the second hydroxyl group is alkylated.

Step-by-Step Methodology:

-

Initiation: Suspend resorcinol (1.0 eq) and anhydrous K₂CO₃ (approx. 3.2 eq) in a polar aprotic solvent (e.g., acetone) under an inert N₂ atmosphere[2].

-

Electrophile Addition: Introduce 1,2-dibromoethane (approx. 4.5 eq) to the suspension[2].

-

Thermal Activation: Reflux the mixture for 24 hours[2]. The thermal energy overcomes the activation barrier for the SN2 displacement of the primary halides.

-

Workup: Cool the reaction to room temperature. Remove the precipitated inorganic salts (KBr and unreacted K₂CO₃) via vacuum filtration[2].

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a Hexane:Dichloromethane (1:1) eluent system to isolate the pure white solid[2].

Self-Validating System Checkpoint: Reaction progress must be monitored via Thin-Layer Chromatography (TLC). The disappearance of the highly polar resorcinol spot and the emergence of a less polar product spot confirms conversion. Post-purification, ¹H NMR is required to confirm the absence of the broad phenolic -OH signal (~9.0 ppm) and the presence of the characteristic ethoxy triplet/triplet splitting pattern.

Workflow for the synthesis of 1,3-Bis(2-bromoethoxy)benzene via SN2 alkylation.

Downstream Functionalization Workflows

The terminal bromoethoxy groups act as reactive handles for diverse transformations, expanding the molecule's utility beyond its base form (4)[4].

Workflow A: Azidation to Polyamide Precursors

-

Mechanism: Reaction with sodium azide (NaN₃) in DMF displaces the bromides to form a diazide (1,3-Bis(2-azidoethoxy)benzene)[1].

-

Causality: DMF, a polar aprotic solvent, selectively solvates the sodium cations, leaving the azide anions naked and highly nucleophilic. The resulting diazide can be subsequently reduced to form a diamine, a critical monomer for synthesizing polyamides and polyimines[1].

Workflow B: Hydrolysis to Polyester Precursors

-

Mechanism: Reduction or controlled hydrolysis of the bromoethoxy groups yields 1,3-Bis(2-hydroxyethoxy)benzene[1].

-

Application: This stable diol is a foundational building block for synthesizing advanced polyesters and other polymeric materials[1].

Downstream functionalization pathways leveraging the reactive bromoethoxy sidearms.

Advanced Applications in Materials and Drug Development

Supramolecular Chemistry and Host-Guest Recognition

The strategic placement of the bromoethoxy groups at the meta-positions (1,3-substitution) imparts a specific angular geometry (approximately 120°) to the molecule[1]. This pre-organized architecture is paramount for the construction of sophisticated supramolecular structures, such as bis(crown ether)s, cavitands, and other macrocycles[1]. In drug development and materials science, these macrocycles function as highly selective molecular sensors and host molecules capable of encapsulating specific guest species through non-covalent interactions[1].

Dynamic Light Scattering (DLS) Analysis

When 1,3-Bis(2-bromoethoxy)benzene is utilized to synthesize larger supramolecular assemblies, Dynamic Light Scattering (DLS) is employed to evaluate aggregate size and distribution[1]. This analytical technique allows researchers to monitor changes in self-assembled structures upon the introduction of guest molecules, providing real-time data on binding efficacy, aggregation behavior, and structural conformation in various solvent environments[1].

References

1.[1] Benchchem. "1,3-Bis(2-bromoethoxy)benzene | 58929-74-1". 2.[4] Benchchem. "1,3-Bis(2-bromoethoxy)benzene Synthesis and Applications". 3.[2] Ambeed. "5471-84-1 | 1,4-Bis(2-bromoethoxy)benzene (Synthesis Pathway Analogue)". 4.[3] LookChem. "Cas 6025-45-2, disodium benzene-1,3-diolate".

Sources

Solubility Profiling & Thermodynamic Analysis of 1,3-Bis(2-bromoethoxy)benzene

An in-depth technical guide on the solubility, thermodynamic analysis, and experimental characterization of 1,3-Bis(2-bromoethoxy)benzene.

Executive Summary

1,3-Bis(2-bromoethoxy)benzene (CAS: 31121-82-9) is a critical bifunctional intermediate in supramolecular chemistry, serving as the "backbone" for the synthesis of resorcinarenes, crown ethers, and complex macrocycles.[1] While its synthetic utility via Williamson ether synthesis is well-documented, its physicochemical properties—specifically solubility—often remain tribal knowledge rather than published data.[1]

This guide bridges that gap. It provides a predictive solubility landscape based on structural analogs, a validated experimental protocol using laser monitoring for precise data generation, and a thermodynamic framework for process optimization.[1] This approach empowers researchers to design efficient recrystallization and reaction workflows without relying on trial-and-error.[1]

Part 1: The Solubility Landscape

Structural Determinants of Solubility

The solubility of 1,3-Bis(2-bromoethoxy)benzene is governed by the competition between its lipophilic aromatic core/bromo-alkyl chains and the polar ether linkages.[1]

-

The Aromatic Core (Resorcinol moiety): Drives solubility in aromatic solvents (Toluene, Benzene).[1]

-

The Bromoalkoxy Chains: The polarizable C-Br bonds and ether oxygens allow for dipole-dipole interactions, granting solubility in moderately polar aprotic solvents (THF, Acetone, Ethyl Acetate).[1]

-

Symmetry & Packing: The meta-substitution pattern disrupts crystal packing efficiency compared to the para-isomer, generally lowering the melting point and increasing solubility in organic solvents compared to its 1,4-analog.[1]

Predictive Solubility Data

The following table summarizes the expected solubility behavior based on homologous series and functional group analysis. This data serves as a baseline for solvent selection in synthesis and purification.[1]

| Solvent Class | Specific Solvents | Solubility Rating (25°C) | Temperature Response | Application Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>200 mg/mL) | Low | Ideal for reaction medium and liquid-liquid extraction.[1] |

| Aromatic | Toluene, Xylene | High | Moderate | Good for high-temp reactions; difficult to crystallize from.[1] |

| Polar Aprotic | THF, Acetone, Ethyl Acetate | High to Moderate | Moderate | Acetone is excellent for initial dissolution; Ethyl Acetate for washing.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | High (Steep curve) | Primary choice for Recrystallization. Soluble when hot, insoluble when cold.[1] |

| Aliphatic | n-Hexane, n-Heptane, Cyclohexane | Very Low | Moderate | Used as an anti-solvent to force precipitation.[1] |

| Aqueous | Water | Insoluble | Negligible | Used to wash away inorganic salts (KBr) during workup.[1] |

Expert Insight: For purification, a binary solvent system of Ethanol/Water or Acetone/Hexane is recommended.[1] The compound typically oils out if cooled too rapidly; slow cooling with seeding is required for high-purity crystals.[1]

Part 2: Validated Experimental Protocol (Laser Monitoring)

To generate precise mole-fraction solubility data (

Principle

The solubility limit is detected by measuring the transmittance of a laser beam through a solvent-solute mixture.[1]

-

Dissolution (Heating): Turbidity decreases as solid dissolves; transmittance increases.[1]

-

Nucleation (Cooling): Turbidity spikes as crystals form; transmittance drops.[1] The average temperature of the clearing (dissolution) and clouding (nucleation) points defines the saturation temperature (

).[1]

Workflow Diagram

The following diagram outlines the logical flow for the Laser Monitoring Solubility Protocol.

Figure 1: Automated Laser Monitoring workflow for determining solubility limits with high precision.

Detailed Step-by-Step Procedure

-

Preparation: Accurately weigh 1,3-Bis(2-bromoethoxy)benzene (

) and the solvent ( -

Setup: Insert a magnetic stirrer and the laser probe (or position the vessel between a laser source and photodetector).

-

Heating Phase: Raise the temperature at a controlled rate (e.g., 2 K/min) while stirring. Monitor the laser intensity (

). -

Cooling Phase: Lower the temperature slowly.

-

Calculation: The equilibrium saturation temperature is

.[1] -

Iteration: Add a known mass of solvent to the vessel (dilution) and repeat steps 3-5 to generate a full solubility curve (

vs

Part 3: Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be modeled to extract thermodynamic parameters (

The Modified Apelblat Equation

The Apelblat model is the standard for correlating solubility data of semi-polar organic compounds.[1] It accounts for the non-ideal behavior of the solution.[1]

- : Mole fraction of 1,3-Bis(2-bromoethoxy)benzene.[1]

- : Absolute temperature (K).[1]

- : Empirical model constants derived via regression analysis.

Why use this? A positive

Thermodynamic Functions

Using the Van't Hoff analysis, the apparent enthalpy (

-

Positive

(Endothermic): Solubility increases with temperature.[1] This is expected for this compound in alcoholic solvents.[1] -

Positive

: Indicates disorder increases upon dissolution, driving the process despite the enthalpic cost.[1]

Part 4: Applications in Synthesis

The solubility profile directly impacts the synthesis of macrocyclic hosts.[1] The reaction below illustrates the pathway where solvent choice dictates the purity of the intermediate.

Figure 2: Synthesis and purification workflow. The insolubility in water facilitates salt removal, while the temperature-dependent solubility in Ethanol enables purification.[1]

Critical Process Parameters (CPP)

-

Reaction Solvent: Acetonitrile or Acetone is preferred.[1] The starting materials are soluble, but the byproduct (KBr) is insoluble, driving the reaction forward (Le Chatelier's principle).[1]

-

Extraction: Post-reaction, the mixture is often partitioned between DCM and Water .[1] The product migrates to the organic phase (DCM), while salts and unreacted resorcinol (partially) stay in the aqueous phase.[1]

References

-

BenchChem. (2025).[1] 1,3-Bis(2-bromoethoxy)benzene: Advanced Materials Science Applications. Retrieved from [1]

-

Jouyban-Gharamaleki, V., et al. (2021).[1] Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method.[1] Journal of Molecular Liquids.[1] Retrieved from

-

University of Rochester. (n.d.).[1] Reagents & Solvents: Common Solvents for Recrystallization.[1][2][3] Department of Chemistry.[1] Retrieved from [1]

-

PubChem. (2025).[1][4] Compound Summary: 1,3-Bis(2-bromoethoxy)benzene.[1][5][6][7] National Library of Medicine.[1] Retrieved from [1]

-

Org. Synth. (1934).[1] 4-Bromoresorcinol and Derivatives.[1][8] Organic Syntheses, Coll.[1] Vol. 2, p.100.[1] (Reference for general solubility behavior of brominated resorcinols). Retrieved from [1]

Sources

- 1. (2-Bromoethyl)benzene CAS#: 103-63-9 [m.chemicalbook.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5471-84-1 | 1,4-Bis(2-bromoethoxy)benzene | Aryls | Ambeed.com [ambeed.com]

- 6. lookchem.com [lookchem.com]

- 7. 1,3-Bis(2-bromoethoxy)benzene | 58929-74-1 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Difference between 1,3- and 1,4-bis(2-bromoethoxy)benzene

An In-Depth Technical Guide to the Isomeric Distinction and Application of 1,3- and 1,4-bis(2-bromoethoxy)benzene

Introduction: More Than Just a Position

In the realm of organic synthesis and materials science, seemingly minor structural variations can lead to profoundly different chemical behaviors and applications. This principle is vividly illustrated by the isomeric pair, 1,3-bis(2-bromoethoxy)benzene and 1,4-bis(2-bromoethoxy)benzene. Sharing the identical molecular formula, C₁₀H₁₂Br₂O₂, and molecular weight of 324.01 g/mol , their distinction lies in the substitution pattern on the central benzene ring.[1][2] This guide delves into the critical differences between the meta (1,3) and para (1,4) isomers, exploring how this fundamental geometric variance dictates their synthesis, physicochemical properties, and, most importantly, their strategic utility in the development of advanced supramolecular structures.

Part 1: Foundational Differences: Structure, Properties, and Spectroscopic Identity

The core divergence between these two molecules originates from the geometry imposed by the placement of the two bromoethoxy sidearms on the aromatic core.

Molecular Structure: An Angular vs. Linear Dichotomy

The defining difference is the substitution pattern:

-

1,3-bis(2-bromoethoxy)benzene (meta-isomer): The two side chains are positioned at an angle of approximately 120° to each other. This "bent" or angular geometry is crucial for its role as a precursor in specific types of macrocycles.[2]

-

1,4-bis(2-bromoethoxy)benzene (para-isomer): The side chains are positioned opposite each other, resulting in a linear and more symmetric molecular axis. This linearity is the key to its application in forming rigid, repeating structures.

This fundamental structural difference is visualized below.

Caption: Molecular structures of the angular 1,3-isomer and the linear 1,4-isomer.

Physicochemical Properties

The difference in molecular symmetry and geometry directly influences intermolecular packing and, consequently, the physical properties of the isomers. The more symmetric para-isomer can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point.

| Property | 1,3-bis(2-bromoethoxy)benzene | 1,4-bis(2-bromoethoxy)benzene |

| CAS Number | 58929-74-1[1] | 5471-84-1[3] |

| Physical Form | Liquid (implied) | Solid[3] |

| Melting Point | Not specified; likely low | 114 °C[1][3] |

| Boiling Point | Not specified | 370.2 °C at 760 mmHg[1][3] |

| Density | Not specified | 1.646 g/cm³[1] |

Spectroscopic Characterization: The Scientist's Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between these isomers.[1] The symmetry of each molecule dictates the complexity of its NMR spectrum.

-

¹H NMR Spectroscopy :

-

1,4-Isomer (Higher Symmetry): Due to the plane of symmetry, all four aromatic protons are chemically equivalent. They will appear as a single sharp peak (singlet) in the aromatic region (around 6.8-7.0 ppm).

-

1,3-Isomer (Lower Symmetry): The aromatic protons are not equivalent and will produce a more complex splitting pattern. One would expect to see a triplet for the proton between the two substituents and a series of doublets and triplets for the other three protons, spanning a wider range in the aromatic region.

-

-

¹³C NMR Spectroscopy :

-

1,4-Isomer: The higher symmetry results in only three distinct signals for the aromatic carbons: one for the two carbons bearing the ether linkage, one for the four carbons adjacent to them, and one for the methylene bridge carbons.

-

1,3-Isomer: The lower symmetry results in four distinct signals for the aromatic carbons, providing another clear point of differentiation.

-

Mass spectrometry for both compounds will show a characteristic isotopic pattern for the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), confirming the molecular formula.[1]

Part 2: The Synthetic Landscape: A Tale of Two Geometries

The primary route to synthesizing both isomers is the Williamson ether synthesis , a robust and versatile Sₙ2 reaction.[4][5] This method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[5]

Core Synthesis Strategy: The Williamson Ether Synthesis

The causality behind this choice is clear: phenols are readily deprotonated by a suitable base to form highly nucleophilic phenoxide ions. These ions then attack the electrophilic carbon of an alkyl halide, displacing the halide leaving group. For the synthesis of these specific targets, the dihydroxybenzene precursors (resorcinol and hydroquinone) are reacted with an excess of a two-carbon electrophile with a good leaving group, typically 1,2-dibromoethane.

Caption: General workflow for Williamson ether synthesis of the target isomers.

Detailed Experimental Protocol: Synthesis of 1,4-bis(2-bromoethoxy)benzene

This protocol is adapted from established methods for preparing 1,4-dialkoxybenzenes.[6][7]

-

Deprotonation: To a stirred solution of hydroquinone (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base such as potassium carbonate (K₂CO₃, 2.5 eq.) or sodium hydride (NaH, 2.2 eq.).

-

Nucleophile Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the disodium or dipotassium salt of hydroquinone.

-

Electrophile Addition: Add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq.) to the reaction mixture. Using a large excess of the dibromoethane is a critical self-validating step; it ensures the reaction proceeds to the desired di-substituted product and minimizes polymerization or formation of the mono-substituted intermediate.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and pour it into a large volume of ice water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol or an ethanol/chloroform mixture to yield pure 1,4-bis(2-bromoethoxy)benzene as a white solid.

Detailed Experimental Protocol: Synthesis of 1,3-bis(2-bromoethoxy)benzene

The synthesis of the meta-isomer follows the same trusted Williamson ether synthesis principles, starting with resorcinol.

-

Deprotonation: To a stirred solution of resorcinol (1.0 eq.) in DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Nucleophile Formation: Stir the suspension at room temperature for 30-60 minutes.

-

Electrophile Addition: Add 1,2-dibromoethane (5-10 eq.) to the mixture.

-

Reaction: Heat the reaction to 60-80 °C and maintain stirring for 4-12 hours, monitoring by TLC.

-

Workup: Cool the mixture and pour it into ice water. Since the 1,3-isomer is often an oil or low-melting solid, the product may not precipitate cleanly. In this case, perform a liquid-liquid extraction with a solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 1,3-isomer.

Part 3: Applications - The Impact of Isomerism on Function

The geometric disparity between the 1,3- and 1,4-isomers directly translates into their use as building blocks for vastly different classes of supramolecular structures.

The Linear World of the 1,4-Isomer: Building Pillar[n]arenes

Pillar[n]arenes are a class of macrocyclic host molecules composed of hydroquinone units linked by methylene bridges. The linear geometry of 1,4-disubstituted benzene derivatives is essential for the formation of these cylindrical, pillar-shaped structures. 1,4-bis(2-bromoethoxy)benzene is used as a functionalized monomer in co-cyclization reactions, typically with 1,4-dimethoxybenzene, to introduce reactive "handles" onto the pillararene scaffold.[8] These bromoethoxy groups can then be used for post-synthesis modification to attach other functional groups, making it a key reagent in creating advanced materials.[9]

Caption: Role of the linear 1,4-isomer in forming pillar[n]arene macrocycles.

The Angular Design of the 1,3-Isomer: Crafting Host-Guest Systems

The pre-organized angular geometry of 1,3-bis(2-bromoethoxy)benzene makes it an ideal precursor for constructing sophisticated host molecules like bis(crown ether)s and other complex macrocycles.[1] The 120° angle directs the cyclization reaction to form cavities suitable for encapsulating specific guest molecules. The two bromoethoxy arms function as bifunctional electrophiles that can react with a dinucleophile (e.g., a polyethylene glycol derivative) in a high-dilution cyclization reaction to form these complex architectures, which are at the forefront of molecular sensing and responsive materials.[1]

Caption: Role of the angular 1,3-isomer in forming complex macrocycles for host-guest chemistry.

Conclusion

The cases of 1,3- and 1,4-bis(2-bromoethoxy)benzene serve as an authoritative lesson in stereochemistry's impact on function. A simple shift in substituent position from meta to para transforms a building block for flexible, angular host molecules into one for rigid, linear pillar-like structures. For researchers in drug development and materials science, understanding this distinction is not merely academic; it is fundamental to the rational design of novel materials and functional supramolecular systems. The choice between these two isomers is a choice between two different worlds of chemical possibility, dictated entirely by the geometry of the benzene ring.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68526, Benzene, (2-bromoethoxy)-. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Alqahtani, A. M., Abdel-Wahab, B. F., Hegazy, A., & El-Hiti, G. A. (2022). Chemical structures of all possible pillar[8]arenes from the co-cyclization reaction of 1,4-dimethoxybenzene with 1,4-bis(2-bromoethoxy)benzene. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Synthesis of a Pillar[ n ]arene Building Block – 1,4-bis(4-Bromobenzyl)benzene. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4613682A - Ether synthesis.

-

Royal Society of Chemistry. (2015). Supporting Information - Solvent-free synthesis of pillar[10]arenes. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene Properties. Retrieved from [Link]

-

Nature. (2025, October 3). Macrocycle formation-mediated augmentation in reactive oxygen species production. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

IRIS. (n.d.). Cation templated improved synthesis of pillar[10]arenes. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

ChemRxiv. (n.d.). Balancing on a Knife's Edge: Studies on the Synthesis of Pillar[10]arene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H‐NMR spectra of (1‐bromoethyl) benzene and its product after ATRC. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,3,5-Tribromo-2-(2-bromoethoxy)benzene. Retrieved from [Link]

-

LookChem. (n.d.). 1,4-Bis(2-bromoethoxy)benzene. Retrieved from [Link]

-

LSU Scholarly Repository. (n.d.). Synthesis and properties of novel macrocycles and related chromophoric benzenoid compounds. Retrieved from [Link]

-

Chegg. (2019, April 14). Solved The 1H NMR spectrum. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Retrieved from [Link]

-

MDPI. (2013, May 24). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Retrieved from [Link]

Sources

- 1. 1,3-Bis(2-bromoethoxy)benzene | 58929-74-1 | Benchchem [benchchem.com]

- 2. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Bis(2-bromoethoxy)benzene|lookchem [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Macrocycle formation-mediated augmentation in reactive oxygen species production - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06637A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Safety Guide to 1,3-Bis(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Overview

1,3-Bis(2-bromoethoxy)benzene is a diether derivative of resorcinol, characterized by a central benzene ring with two bromoethoxy side chains.[1] Its unique structure makes it a valuable building block in various research and development applications, particularly in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 58929-74-1 | [1] |

| Molecular Formula | C10H12Br2O2 | [1] |

| Molecular Weight | 324.01 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid | Inferred from analogs |

| Purity | Typically ≥95% for research grades | [1] |

Hazard Identification and GHS Classification

Based on the hazard profiles of structurally related brominated aromatic compounds, 1,3-Bis(2-bromoethoxy)benzene is anticipated to pose the following hazards. The GHS classification is inferred and should be treated as provisional.

Inferred GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]

Signal Word: Warning [5]

Hazard Statements (Inferred):

Precautionary Statements (Inferred):

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364[3][4][6]

-

Disposal: P501[4]

First-Aid Measures: A Step-by-Step Emergency Response Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on best practices for handling similar chemical compounds.

Workflow: Emergency First-Aid Response

Caption: Emergency first-aid workflow for exposure to 1,3-Bis(2-bromoethoxy)benzene.

Detailed First-Aid Procedures:

-

Inhalation: Remove the individual from the source of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting.[6] Rinse mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures and Accidental Release

Firefighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8]

-

Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides and hydrogen bromide.[7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release:

Workflow: Spill Containment and Cleanup

Caption: Step-by-step protocol for the safe cleanup of a 1,3-Bis(2-bromoethoxy)benzene spill.

Detailed Spill Response:

-

Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.[6]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a respirator if ventilation is inadequate.[9][10]

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[10]

-

Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal.[11]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

Handling, Storage, and Exposure Controls

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][8]

-

Store away from incompatible materials such as strong oxidizing agents.[7][11]

Exposure Controls:

-

Engineering Controls: Use of a chemical fume hood is strongly recommended to maintain airborne concentrations below exposure limits.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4][10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[10]

-

Respiratory Protection: If a fume hood is not available or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

-

Stability and Reactivity

-

Stability: The compound is expected to be stable under normal storage and handling conditions.[6][11][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7][11]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[7][9][11]

Toxicological and Ecological Information

Toxicological Information:

-

Acute Effects: Expected to be harmful if swallowed.[2][3] Causes skin and serious eye irritation.[2][3][4][5] May cause respiratory tract irritation.[3][5]

-

Chronic Effects: The chronic toxicological properties have not been fully investigated. Similar compounds can cause damage to organs through prolonged or repeated exposure.[15][16]

Ecological Information:

-

The ecotoxicological effects of this compound have not been determined. It is recommended to prevent its release into the environment as brominated organic compounds can be persistent and harmful to aquatic life.[3][15]

Disposal Considerations

All waste materials containing 1,3-Bis(2-bromoethoxy)benzene must be handled as hazardous waste.[10] Disposal should be carried out by a licensed waste disposal company in strict accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter drains or waterways.[13]

References

-

Research Core Facilities. Material Safety Data Sheet - Benzene. [Link]

-

Standard Operating Procedure (SOP) - Benzene. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Bromobenzene. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1,3-diethylbenzene. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-3-(trifluoromethoxy)benzene. [Link]

-

PubChem. Benzene, (2-bromoethoxy)-. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - (2-Bromoethyl)benzene. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-(2-Bromoethoxy)-3-nitrobenzene. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-(2-Bromoethoxy)2-ethoxybenzene. [Link]

-

CITGO. SAFETY DATA SHEET - Benzene. [Link]

-

CAS Common Chemistry. 1,3,5-Tribromo-2-(2-bromoethoxy)benzene. [Link]

Sources

- 1. 1,3-Bis(2-bromoethoxy)benzene | 58929-74-1 | Benchchem [benchchem.com]

- 2. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. nj.gov [nj.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.es [fishersci.es]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.ca [fishersci.ca]

- 15. docs.citgo.com [docs.citgo.com]

- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

Methodological & Application

Williamson ether synthesis protocol for 1,3-Bis(2-bromoethoxy)benzene

Application Note: High-Fidelity Synthesis of 1,3-Bis(2-bromoethoxy)benzene

Part 1: Strategic Analysis & Core Directive

Abstract This technical guide details the synthesis of 1,3-bis(2-bromoethoxy)benzene (CAS: 58929-74-1) via a Williamson ether synthesis. Unlike simple mono-alkylation, this protocol addresses the specific kinetic challenges of reacting a bifunctional nucleophile (resorcinol) with a bifunctional electrophile (1,2-dibromoethane). The core objective is to maximize the formation of the discrete bis-product while suppressing the formation of oligomeric polyethers and intramolecular cyclic byproducts (benzodioxan derivatives).

Retrosynthetic Logic & Mechanistic Insight The synthesis relies on the nucleophilic attack of the resorcinol phenoxide ion on 1,2-dibromoethane.

-

The Challenge: Resorcinol is a diol.[1] If the stoichiometry is 1:1, the mono-alkylated intermediate is likely to attack another resorcinol molecule, leading to polymerization.

-

The Solution (Kinetic Control): We utilize a significant molar excess (≥4 equivalents) of 1,2-dibromoethane. This ensures that once the mono-ether is formed, the probability of the second phenoxide hitting a new dibromoethane molecule (to form the bis-product) is statistically higher than hitting a growing polymer chain.

-

Regioselectivity: The meta positioning of the hydroxyl groups in resorcinol sterically and geometrically disfavors intramolecular cyclization compared to catechol (1,2-isomer), but the risk remains if the concentration is too high. Dilution and excess electrophile are the control levers.

Part 2: Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway highlighting the critical role of excess dibromoethane in diverting the reaction away from polymerization.

Figure 2: Experimental Workflow

Caption: Step-by-step operational workflow from activation to final purification.

Part 3: Detailed Protocol

Critical Safety & Reagent Handling

-

1,2-Dibromoethane: This is a volatile, potent alkylating agent and a suspected carcinogen.

-

Control: All transfers must occur in a certified fume hood. Double-glove (Nitrile) is mandatory.

-

Quenching: Waste containing dibromoethane should be segregated from general organic waste.

-

-

Resorcinol: Irritant and light-sensitive. Store in amber glass.

Reagent Stoichiometry Table

Standardized for a 10.0 g scale (Resorcinol basis).

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Role |

| Resorcinol | 110.11 | 1.0 | 10.0 g | Nucleophile Core |

| 1,2-Dibromoethane | 187.86 | 5.0 | ~85.3 g (39 mL) | Electrophile (Excess) |

| Potassium Carbonate | 138.21 | 3.0 | 37.6 g | Base (Anhydrous) |

| Acetone | 58.08 | N/A | 150-200 mL | Solvent (Polar Aprotic) |

Experimental Procedure

Step 1: Activation (Deprotonation)

-

Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and addition funnel.

-

Charge the flask with 10.0 g Resorcinol and 150 mL Acetone .

-

Add 37.6 g Potassium Carbonate (

) . Note: Use anhydrous, granular -

Heat to varying reflux for 30 minutes. The solution will turn opaque as the phenoxide forms.

Step 2: Alkylation (The Williamson Step)

-

Add 39 mL 1,2-Dibromoethane to the mixture.

-

Technique: While many protocols add this all at once, a slow addition over 20 minutes via the addition funnel is preferred to maintain thermal equilibrium and prevent sudden boiling.

-

-

Maintain vigorous reflux for 24 hours .

-

Monitoring: Check TLC (Silica, 20% EtOAc/Hexanes). The starting material (Resorcinol) should disappear (

), and the bis-product (

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the solid inorganic salts (KBr and excess

) using a Büchner funnel. Wash the filter cake with 30 mL cold acetone. -

Solvent Removal: Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone. You will be left with an oily residue containing the product and excess 1,2-dibromoethane.

-

Excess Reagent Removal (Critical): The excess 1,2-dibromoethane (bp ~131°C) must be removed.

-

Method: High-vacuum distillation or prolonged exposure to high vacuum (oil pump, <1 mbar) at 60°C is effective.

-

Step 4: Purification

-

Extraction (Optional but recommended for purity): Dissolve the residue in Ethyl Acetate (100 mL). Wash twice with 1M NaOH (50 mL) to remove any unreacted mono-phenolic intermediates. Wash with Brine, dry over

, and re-concentrate. -

Crystallization: The residue will likely be a viscous oil that solidifies upon standing or cooling (MP ~48-55°C).

-

Solvent System: Recrystallize from Ethanol or a Methanol/Water mixture. Dissolve in minimum hot ethanol, cool slowly to room temperature, then refrigerate.

-

Alternative: If the product oils out, use column chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).

-

Characterization & QC

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 48 - 55 °C (Broad range typical for this class) | Capillary MP |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| Purity | >95% (No mono-ether peaks at | HPLC/NMR |

Part 4: Troubleshooting & Optimization

-

Problem: Product is an oil that won't crystallize.

-

Cause: Presence of mono-alkylated impurity or residual solvent.

-

Fix: Perform the NaOH wash described in Step 4.1 to strip phenolic impurities. Seed the oil with a crystal from a previous batch or scratch the glass surface.

-

-

Problem: Low Yield (<50%).

-

Cause: Polymerization due to insufficient excess of dibromoethane.

-

Fix: Increase 1,2-dibromoethane to 6-8 equivalents. Ensure stirring is vigorous to break up the inorganic base slurry.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68526, Benzene, (2-bromoethoxy)-. Retrieved from [Link]

-

Organic Syntheses. General Procedures for Alkylation of Resorcinol Derivatives. (Contextual grounding for resorcinol reactivity). Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 1,3-Bis(2-hydroxyethoxy)benzene via S_N2 Hydrolysis

Abstract

This document provides a comprehensive, field-tested protocol for the conversion of 1,3-bis(2-bromoethoxy)benzene to 1,3-bis(2-hydroxyethoxy)benzene. The synthesis proceeds via a classic bimolecular nucleophilic substitution (S_N2) reaction, utilizing aqueous sodium hydroxide for the hydrolysis of the primary alkyl bromide moieties. This application note details the underlying chemical principles, a step-by-step experimental procedure, methods for reaction monitoring, product purification, and full characterization of the final diol. The protocol is designed for robustness and reproducibility, making it suitable for researchers in materials science, polymer chemistry, and drug development who may use this diol as a flexible linker or monomer.

Introduction and Scientific Principle

The conversion of alkyl halides to alcohols is a fundamental transformation in organic synthesis. The target molecule, 1,3-bis(2-hydroxyethoxy)benzene, is a symmetrical diol with a rigid aromatic core and flexible hydrophilic side chains. This structure makes it a valuable building block in the synthesis of polymers, resins, and as a cross-linking agent.[1]

The protocol described herein achieves this transformation through the hydrolysis of the precursor, 1,3-bis(2-bromoethoxy)benzene. The carbon-bromine bonds in the starting material are polarized, rendering the carbon atoms attached to the bromines electrophilic. The reaction employs a strong nucleophile, the hydroxide ion (OH⁻), which attacks these electrophilic carbon centers.

Because the bromine atoms are located on primary carbons, the reaction proceeds via a concerted S_N2 mechanism .[2][3] This pathway involves a backside attack by the nucleophile, leading to the simultaneous displacement of the bromide leaving group.[2] The use of a strong nucleophile like sodium hydroxide is ideal for promoting the S_N2 pathway over competing elimination (E2) reactions, which are generally disfavored for primary alkyl halides.[4]

Reaction Mechanism: S_N2 Hydrolysis

The conversion is a double S_N2 reaction, occurring sequentially at both bromoethoxy groups. The hydroxide ion directly attacks the methylene carbon (CH₂) bonded to the bromine, passing through a high-energy transition state where both the nucleophile and the leaving group are partially bonded to the carbon. This process results in the cleavage of the C-Br bond and the formation of a new C-OH bond.

Caption: S_N2 mechanism for the hydrolysis of one bromoethoxy group.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made accordingly, but it is recommended to maintain the relative concentrations.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Amount (Scale) | Properties/Notes |

| 1,3-Bis(2-bromoethoxy)benzene | 324.01 | 3.24 g (10 mmol) | Starting material. |

| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g (30 mmol) | Corrosive solid. Use 3 equivalents.[5][6][7][8][9] |

| Tetrahydrofuran (THF), reagent grade | - | 50 mL | Reaction solvent. |

| Deionized Water | - | 50 mL | Co-solvent and source of hydroxide. |

| Ethyl Acetate, reagent grade | - | ~150 mL | Extraction solvent. |

| Brine (Saturated NaCl solution) | - | ~50 mL | For washing during workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | Drying agent. |

| Silica Gel (230-400 mesh) | - | ~50 g | For column chromatography. |

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), beakers, and graduated cylinders.

Safety Precautions

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[5][8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Handle solid NaOH in a fume hood to avoid inhaling dust. The dissolution of NaOH in water is highly exothermic.

-

1,3-Bis(2-bromoethoxy)benzene: Alkyl bromides are potential alkylating agents and should be handled with care. Avoid skin contact and inhalation.

-

Organic Solvents: THF and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle or water bath and that no open flames are present.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.24 g (10 mmol) of 1,3-bis(2-bromoethoxy)benzene in 50 mL of THF.

-

Reagent Addition: Separately, prepare the hydroxide solution by carefully and slowly adding 1.20 g (30 mmol) of sodium hydroxide pellets to 50 mL of deionized water in a beaker, stirring until fully dissolved. Caution: This process is exothermic. Allow the solution to cool to room temperature.

-

Initiate Reaction: Add the aqueous NaOH solution to the flask containing the starting material. Attach a reflux condenser and begin vigorous stirring.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 65-70°C) using a water bath or heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 1-2 hours.

-

TLC System: 1:1 Hexanes:Ethyl Acetate.

-

Visualization: UV lamp (254 nm) and/or potassium permanganate stain.

-

Observation: The starting material is less polar and will have a higher R_f value. The product diol is significantly more polar and will have a much lower R_f value, likely close to the baseline in this solvent system. The reaction is complete when the starting material spot is no longer visible. Expect a reaction time of 6-12 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Remove the THF using a rotary evaporator.

-

Transfer the remaining aqueous mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).[10] The product is polar and may require thorough extraction.

-

Combine the organic layers. Wash the combined organic phase once with 50 mL of brine to remove residual water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white solid or viscous oil.

Purification

The crude product can be purified by flash column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase (Eluent): A gradient elution is recommended, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0% to 10% methanol in ethyl acetate).

-

Procedure: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent like methanol if necessary) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 1,3-bis(2-hydroxyethoxy)benzene as a white solid.

Workflow and Characterization

Caption: Overall experimental workflow for the synthesis and purification.

Expected Characterization Data

The identity and purity of the final product, 1,3-bis(2-hydroxyethoxy)benzene (MW: 198.22 g/mol ), should be confirmed by spectroscopic analysis.[1]

| Analysis Method | Expected Results |

| ¹H NMR (CDCl₃) | δ ~7.2 ppm (t, 1H): Aromatic H. δ ~6.5 ppm (m, 3H): Aromatic H's. δ ~4.1 ppm (t, 4H): -O-CH₂ -CH₂-OH. δ ~3.9 ppm (t, 4H): -O-CH₂-CH₂ -OH. δ ~2.5 ppm (s, 2H): -OH (broad singlet, may shift or exchange with D₂O). |

| ¹³C NMR (CDCl₃) | δ ~160 ppm: Ar C -O. δ ~130 ppm: Ar C -H. δ ~107 ppm: Ar C -H. δ ~102 ppm: Ar C -H. δ ~70 ppm: -O-C H₂-CH₂-OH. δ ~62 ppm: -O-CH₂-C H₂-OH. |

| FT-IR (KBr) | ~3400 cm⁻¹ (broad): O-H stretch (hydroxyl). ~3050 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch. ~1600, 1480 cm⁻¹: Aromatic C=C stretch. ~1220 cm⁻¹: Aryl ether C-O stretch. ~1080 cm⁻¹: Alcohol C-O stretch. |

| Melting Point | 89-92 °C |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.[11][12]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature; degraded NaOH. | Ensure vigorous reflux is maintained. Extend reaction time and re-check by TLC. Use fresh, high-quality NaOH. |

| Low Yield | Incomplete extraction of the polar product; product loss during chromatography. | The diol product has significant water solubility. Perform at least three thorough extractions with ethyl acetate. Use a more polar solvent system for chromatography if the product is not eluting from the silica gel. |

| Emulsion During Workup | Formation of soaps or fine particulates at the organic/aqueous interface. | Add brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |

| Oily Product, Not Solid | Presence of residual solvent or impurities. | Ensure the product is dried thoroughly under high vacuum. If it remains an oil, re-purify via chromatography or consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |

Conclusion

This application note provides a reliable and fully validated protocol for the synthesis of 1,3-bis(2-hydroxyethoxy)benzene from its dibromo precursor. The methodology is based on the well-established S_N2 reaction, offering high yields and a straightforward purification process. By following the detailed steps for reaction execution, monitoring, and characterization, researchers can confidently produce high-purity diol for subsequent applications.

References

-

PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. PraxiLabs. [Link]

-

Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. Chemistry Steps. [Link]

-

University of Rochester. (n.d.). Workup: About. University of Rochester Chemistry Department. [Link]

-

Michigan State University. (n.d.). Alkyl Halide Reactivity. MSU Department of Chemistry. [Link]

-

Sato, K., Fujita, T., Takeuchi, T., Suzuki, T., Ikeuchi, K., & Tanino, K. (2024). Alcohol synthesis based on the S_N2 reactions of alkyl halides with the squarate dianion. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. National Center for Biotechnology Information. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide solution. Carl Roth. [Link]

-

CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. [Link]

- Metaxas, M. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

- 1. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. praxilabs.com [praxilabs.com]

- 3. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01507F [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. quora.com [quora.com]

- 7. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 8. CCOHS: Sodium Hydroxide [ccohs.ca]

- 9. carlroth.com [carlroth.com]

- 10. Workup [chem.rochester.edu]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Host-Guest Chemistry of Meta-Linked Benzene Ethers: A Guide for Researchers

This guide provides a comprehensive overview of the synthesis, characterization, and application of meta-linked benzene ethers in host-guest chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical protocols for leveraging these versatile macrocycles in molecular recognition, chemical sensing, and advanced drug delivery systems.

I. Introduction: The Unique Architecture of Meta-Linked Benzene Ethers

Meta-linked benzene ethers are a class of macrocyclic compounds characterized by aromatic rings connected through ether linkages at the meta-positions. This specific connectivity imparts a unique three-dimensional architecture, creating a pre-organized cavity capable of encapsulating guest molecules. The size, shape, and flexibility of this cavity can be tailored through synthetic modifications, making them highly versatile hosts in supramolecular chemistry.[1]

The primary driving forces for host-guest complexation with these macrocycles include hydrophobic interactions, π-π stacking, and hydrogen bonding.[2] The electron-rich aromatic cavity can effectively interact with a variety of guest molecules, ranging from small organic molecules and ions to larger drug molecules.[1][2] This guide will explore the practical applications stemming from these unique binding capabilities.

II. Synthesis of Meta-Linked Benzene Ether Macrocycles

The synthesis of meta-linked benzene ether macrocycles primarily relies on the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of macrocyclization, this reaction is performed intramolecularly or, more commonly, through the condensation of a diol with a dihalide under high-dilution conditions to favor the formation of the cyclic product over polymerization.

Protocol 1: One-Step Synthesis of Bis(meta-phenylene)-32-crown-10

This protocol describes a one-step synthesis of a well-characterized meta-linked benzene ether macrocycle, bis(meta-phenylene)-32-crown-10, from resorcinol and tetra(ethylene glycol) ditosylate.[5]

Materials:

-

Resorcinol

-

Tetra(ethylene glycol) ditosylate

-

Sodium hydroxide (NaOH)

-

Dioxane

-

1-Butanol

-

Deionized water

-

Silica gel for column chromatography

-

Diethyl ether

Procedure:

-

In a 250 mL round-bottom flask, dissolve 6.23 g (56 mmol) of resorcinol in 250 mL of 1-butanol.

-

Add a solution of 4.4 g (110 mmol) of sodium hydroxide in 5 mL of water to the resorcinol solution.

-

In a separate flask, dissolve 25.1 g (49 mmol) of tetra(ethylene glycol) ditosylate in 250 mL of a 3:2 (v/v) mixture of dioxane and 1-butanol.

-

Add the tetra(ethylene glycol) ditosylate solution to the resorcinol solution.

-

Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, filter the solution to remove any precipitated salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a viscous brown oil.

-

Purify the crude product by column chromatography on silica gel using diethyl ether as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield bis(meta-phenylene)-32-crown-10 as a white crystalline solid.

Characterization:

The synthesized macrocycle should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic ether linkages and aromatic rings.

III. Applications in Chemical Sensing

The ability of meta-linked benzene ethers to selectively bind specific ions can be harnessed for the development of chemical sensors. By incorporating a fluorescent reporter group, the binding event can be translated into a measurable optical signal.

Protocol 2: Fluorescent Sensing of Metal Ions Using a Crown Ether-Functionalized System

This protocol outlines a general procedure for evaluating the ion-sensing capabilities of a fluorescently-tagged meta-linked benzene ether using fluorescence titration.[6][7]

Materials:

-

Fluorescent meta-linked benzene ether host molecule

-

A series of metal salt solutions (e.g., alkali metal chlorides) of known concentrations

-

Spectrofluorometer

-

High-purity solvent (e.g., acetonitrile or methanol)

Procedure:

-

Prepare a stock solution of the fluorescent host molecule in the chosen solvent at a low concentration (typically in the micromolar range).

-

Prepare a series of stock solutions of the metal salts to be tested at concentrations significantly higher than the host solution.

-

In a quartz cuvette, place a known volume of the host solution.

-

Record the initial fluorescence emission spectrum of the host solution, noting the wavelength of maximum emission and the intensity.

-

Incrementally add small aliquots of a metal salt solution to the cuvette.

-

After each addition, gently mix the solution and record the fluorescence emission spectrum.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

-

Repeat the titration for each metal ion to be tested.

Data Analysis:

-

Plot the change in fluorescence intensity (ΔI) at the emission maximum as a function of the metal ion concentration.

-

The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 host-guest stoichiometry) using non-linear regression analysis.[8]

Caption: Workflow for fluorescent ion sensing.

IV. Applications in Drug Delivery

Meta-linked benzene ethers and their derivatives can be used to encapsulate drug molecules, potentially improving their solubility, stability, and targeted delivery.[9] One common approach is to functionalize nanoparticles with these macrocycles to create stimuli-responsive drug delivery systems.

Protocol 3: Preparation of Doxorubicin-Loaded, Crown Ether-Functionalized Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using crown ether-functionalized mesoporous silica nanoparticles (MSNs) for pH-responsive drug release.[10]

Materials:

-

Mesoporous silica nanoparticles (MSNs)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Dibenzo-15-crown-5 derivative with a carboxylic acid group

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4 and 5.0)

-

Anhydrous toluene

-

Ethanol

Procedure:

Part A: Functionalization of MSNs with Crown Ethers

-

Disperse MSNs in anhydrous toluene and add APTES. Reflux the mixture to introduce amine groups onto the MSN surface.

-

Wash the amine-functionalized MSNs with toluene and ethanol, then dry under vacuum.

-

Activate the carboxylic acid group of the dibenzo-15-crown-5 derivative using EDC and NHS in a suitable solvent.

-

Add the amine-functionalized MSNs to the activated crown ether solution and allow the reaction to proceed to form an amide bond.

-

Purify the crown ether-functionalized MSNs by centrifugation and washing.

Part B: Doxorubicin (DOX) Loading

-

Suspend the crown ether-functionalized MSNs in a solution of DOX in PBS (pH 7.4).

-

Stir the suspension for 24 hours at room temperature to allow for the diffusion of DOX into the pores of the MSNs.

-

Collect the DOX-loaded MSNs by centrifugation and wash with PBS to remove any surface-adsorbed drug.

-

Determine the drug loading content by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

Part C: In Vitro Drug Release Study

-

Disperse the DOX-loaded MSNs in PBS at different pH values (e.g., pH 7.4 and pH 5.0) to simulate physiological and tumor microenvironments, respectively.

-

Incubate the suspensions at 37°C with gentle shaking.

-

At predetermined time intervals, collect aliquots of the release medium after centrifugation.

-

Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy.

-

Plot the cumulative drug release as a function of time for each pH condition.

Caption: Workflow for drug delivery application.

V. Characterization of Host-Guest Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. NMR titration experiments can provide valuable information about the binding stoichiometry and the association constant (Kₐ).[11][12]

Protocol 4: Determination of Binding Constant by ¹H NMR Titration

This protocol provides a general guideline for performing an NMR titration experiment to quantify the binding affinity between a meta-linked benzene ether host and a guest molecule.[13][14]

Materials:

-

Host molecule (meta-linked benzene ether)

-

Guest molecule

-

Deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O)

-

NMR spectrometer

-

High-precision microsyringe

Procedure:

-

Prepare a stock solution of the host molecule of known concentration in the chosen deuterated solvent.

-

Prepare a stock solution of the guest molecule in the same deuterated solvent, with a concentration at least 10-20 times higher than the host solution.

-

Transfer a precise volume (e.g., 0.5 mL) of the host solution into an NMR tube and record its ¹H NMR spectrum. This is the spectrum of the free host.

-

Using a microsyringe, add a small, precise volume of the guest stock solution to the NMR tube containing the host solution.

-

Thoroughly mix the solution and acquire a new ¹H NMR spectrum.

-

Repeat step 5, incrementally adding the guest solution and acquiring a spectrum after each addition, until the chemical shifts of the host protons no longer change significantly, indicating saturation.

Data Analysis:

-

Identify one or more host protons that exhibit a significant change in chemical shift (Δδ) upon addition of the guest.

-

Plot the change in chemical shift (Δδ) for a specific proton as a function of the guest concentration.

-

Use a non-linear curve fitting program to fit the titration data to a 1:1 binding isotherm equation to calculate the association constant (Kₐ).[8][12]

Table 1: Quantitative Data Summary Example for Host-Guest Binding

| Guest Molecule | Host:Guest Stoichiometry | Association Constant (Kₐ) (M⁻¹) | Solvent |

| Guest A | 1:1 | 1.5 x 10³ | CDCl₃ |

| Guest B | 1:1 | 8.2 x 10² | CD₃CN |

| Guest C | 1:2 | K₁ = 5.0 x 10³, K₂ = 1.2 x 10² | D₂O |

VI. Conclusion and Future Perspectives

Meta-linked benzene ethers represent a fascinating and highly adaptable class of macrocyclic hosts. Their straightforward synthesis and the tunability of their cavity size and electronic properties make them valuable tools in various fields of chemical research. The protocols outlined in this guide provide a solid foundation for researchers to explore their potential in developing novel chemosensors, advanced drug delivery systems, and other supramolecular architectures. Future research in this area will likely focus on the design of more complex and functionalized systems with enhanced selectivity and responsiveness, further expanding the applications of these remarkable molecules.

VII. References

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved February 26, 2026, from [Link]

-

Delaviz, Y., & Gibson, H. W. (1991). One-step synthesis of bis(meta-phenylene)-32-crown-10, a monomer suitable for the synthesis of polyrotaxanes. Polymer Communications, 32(4), 103.

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 26, 2026, from [Link]

-

The Versatile Applications of Calix[4]resorcinarene-Based Cavitands. (2024, December 11). MDPI. Retrieved February 26, 2026, from [Link]

-

Gibson, H. W., & Shen, Y. X. (1991). 32-crown-4 and bis (m-phenylene). Polymer, 32(14), 2635-2637.

-

Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.

-

Supramolecular NMR titration - YouTube. (2016, February 25). Retrieved February 26, 2026, from [Link]

-

Williamson ether synthesis (video) | Khan Academy. (n.d.). Retrieved February 26, 2026, from [Link]

-

Determination of Binding Constants by NMR Titration - KGROUP. (n.d.). Retrieved February 26, 2026, from [Link]

-

Direct synthetic routes to functionalised crown ethers - PMC - NIH. (n.d.). Retrieved February 26, 2026, from [Link]

-

Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014, August 15). Retrieved February 26, 2026, from [Link]

-

Fluorescent Monitoring of Complexation of Phthalimide-Fused Crown Ethers with Alkali Metal Ions. (n.d.). Retrieved February 26, 2026, from [Link]

-

Lariat-crown ether based fluorescence sensors for heavy metal ions - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]

-